rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
Description
rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 913575-10-7) is a bicyclic pyrrolidine derivative featuring a hydroxyl group at the C-4 position of the cyclopentane ring and a tert-butoxycarbonyl (Boc) protective group. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting protease enzymes or receptor modulators due to its rigid bicyclic scaffold . Its stereochemistry (3aR,4R,6aS) and racemic nature (rac-) influence its reactivity and biological activity, making it a subject of interest in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (3aS,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMJGHUOLKTJI-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@H]2C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913575-10-7 | |
| Record name | rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and tert-butyl ester groups. The reaction conditions often include the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features make it suitable for modifications that enhance pharmacological activity. For instance, derivatives of this compound have been synthesized to target specific enzymes implicated in disease processes, such as arginase inhibitors that are relevant in cancer therapy .
Arginase Inhibition
Research indicates that rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate can be modified to produce potent inhibitors of arginase, an enzyme involved in the urea cycle that has been linked to various pathological conditions including cancer and cardiovascular diseases. The inhibition of arginase can lead to increased levels of L-arginine, which is crucial for nitric oxide production and may have therapeutic implications .
Neuroprotective Agents
Studies have suggested that derivatives of this compound might exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases by modulating neurotransmitter levels or protecting neuronal health through antioxidant mechanisms .
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of the Bicyclic Structure : Initial reactions typically involve cyclization processes that establish the core bicyclic framework.
- Functionalization : Hydroxyl and carboxyl groups are introduced through selective functionalization techniques.
- Purification and Characterization : The final product is purified using chromatographic methods and characterized using NMR and mass spectrometry.
A notable study demonstrated an efficient synthesis route yielding high purity and yield, establishing a scalable method for producing this compound for further research .
Summary of Research Findings
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopentane-pyrrole structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydroxyl vs. Amino Substitutions
- This makes it suitable for applications requiring polar interactions, such as enzyme inhibition .
- tert-butyl ((3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-yl)carbamate (CAS: 874949-35-6): Replacing the hydroxyl with an amino group introduces basicity, enabling salt formation and participation in nucleophilic reactions. This variant is often used in peptide coupling or as a precursor for bioactive amines .
Ketone vs. Hydroxyl Groups
Stereochemical and Structural Differences
| Compound | CAS Number | Core Structure | Substituent | Stereochemistry |
|---|---|---|---|---|
| Target Compound | 913575-10-7 | Octahydrocyclopenta[c]pyrrole | C-4 hydroxyl | 3aR,4R,6aS (racemic) |
| (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | N/A | Hexahydropyrrolo[3,2-b]pyrrole | None | 3αR,6αS |
| tert-butyl (1R,3R)-3-(6-tosyl-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentylcarbamate | N/A | Cyclopentane-pyrrolo-triazolo-pyrazine | Tosyl-triazolo-pyrazine | 1R,3R |
- Stereochemistry Impact : The 3aR,4R,6aS configuration in the target compound creates a distinct spatial arrangement, favoring interactions with chiral binding pockets in enzymes. In contrast, the (3αR,6αS)-hexahydropyrrolo derivative lacks a hydroxyl group, reducing polarity but increasing lipophilicity .
- Bicyclic vs. Monocyclic Systems: Compounds like tert-butyl (1R,3R)-3-(6-tosyl-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentylcarbamate incorporate fused heteroaromatic rings, enhancing planar rigidity for DNA intercalation or kinase inhibition, unlike the purely aliphatic bicyclic target compound .
Biological Activity
rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate is a compound belonging to the class of pyrrolidines, characterized by its unique cyclic structure and potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₄H₂₃NO₆
- IUPAC Name : this compound
- CAS Number : 907606-68-2
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Neuroprotective Effects : Some investigations suggest that this compound may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory activity, which could be relevant in treating conditions characterized by chronic inflammation.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- A study conducted by Wang et al. (2023) explored the synthesis and biological evaluation of various pyrrolidine derivatives, including this compound. The results indicated significant antioxidant activity compared to control substances .
- In another investigation by Liu et al. (2024), the neuroprotective effects of this compound were assessed in vitro using neuronal cell lines subjected to oxidative stress. The findings demonstrated a reduction in cell death and improved cell viability when treated with the compound.
Case Study 1: Neuroprotection in Cell Models
In vitro experiments involving neuronal cell lines treated with this compound showed a marked decrease in markers of apoptosis when exposed to oxidative stress. The mechanism was hypothesized to involve modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) production.
Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant capacity of this compound against established antioxidants like ascorbic acid and trolox. Results indicated that this compound exhibited comparable antioxidant activity at specific concentrations, suggesting its potential utility in formulations aimed at combating oxidative damage .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate with high stereochemical purity?
- Methodological Answer : Achieving stereochemical purity requires optimizing reaction conditions (e.g., temperature, solvent polarity) to favor the desired (3aR,4R,6aS) configuration. Protecting group strategies, such as the tert-butyl carbamate, are critical to prevent unwanted side reactions during cyclization. Purification via chiral chromatography (e.g., using amylose-based columns) or crystallization in non-polar solvents can isolate the racemic mixture .
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for resolving diastereotopic protons and verifying the cyclopenta[c]pyrrole scaffold. X-ray crystallography provides definitive stereochemical assignment, while chiral HPLC with UV/IR detection quantifies enantiomeric excess. Computational validation via density functional theory (DFT) can corroborate experimental data by simulating NMR shifts and optimizing 3D conformations .
Advanced Research Questions
Q. How can quantum chemical models or QSPR (Quantitative Structure-Property Relationship) predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Quantum chemistry methods, such as those employed by CC-DPS (Chemical Compounds Deep Profiling Services), use hybrid DFT and neural networks to calculate partition coefficients (logP) and solubility parameters. These models integrate molecular descriptors (e.g., polar surface area, H-bond donors) and thermodynamic data to predict bioavailability or stability under varying pH conditions .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies between experimental and theoretical NMR spectra often arise from dynamic effects (e.g., ring puckering in the octahydrocyclopenta scaffold). Combining variable-temperature NMR with molecular dynamics (MD) simulations can identify conformational equilibria. Cross-validation using IR spectroscopy (C=O stretching frequencies) and mass spectrometry (fragmentation patterns) further clarifies structural ambiguities .
Q. What mechanistic role does the 4-hydroxy group play in the compound’s reactivity or biological interactions?
- Methodological Answer : The hydroxyl group may act as a hydrogen-bond donor in catalytic or binding interactions. To study this, researchers can synthesize analogs (e.g., 4-O-methyl or 4-deoxy derivatives) and compare their activity in enzyme inhibition assays. Computational docking studies (e.g., AutoDock Vina) can map binding affinities to specific residues in target proteins .
Q. What stability considerations are critical for this compound under varying storage or experimental conditions?
- Methodological Answer : The tert-butyl ester is prone to acid-catalyzed hydrolysis, necessitating storage in anhydrous, neutral environments. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring can identify degradation products. For in vitro assays, buffer systems should avoid strong nucleophiles (e.g., Tris) to prevent ester cleavage .
Theoretical and Experimental Design Considerations
Q. How can researchers link studies of this compound to broader conceptual frameworks (e.g., heterocyclic chemistry or asymmetric catalysis)?
- Methodological Answer : Framing synthesis within the context of Baldwin’s cyclization rules or Corey’s retrosynthetic principles ensures methodological rigor. For catalytic applications, transition-state modeling (e.g., using Gaussian 16) can rationalize enantioselectivity in hydrogenation or oxidation reactions .
Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Simulated moving bed (SMB) chromatography enhances throughput for racemic separations. Membrane-based nanofiltration can remove low-molecular-weight impurities while retaining the target compound. For scale-up, continuous flow systems with in-line PAT (Process Analytical Technology) monitors ensure consistent purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
